2,6-Dichlorobenzoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVQTPZQNHQLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189769 | |
| Record name | 2,6-Dichlorobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-82-7 | |
| Record name | 2,6-Dichlorobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3621-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorobenzoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichlorobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorobenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Dichlorobenzoxazole
Contemporary Synthesis Approaches to 2,6-Dichlorobenzoxazole
The synthesis of this compound, an important intermediate in the production of pesticides and pharmaceuticals, is accomplished through several key methodologies. patsnap.comdissertationtopic.net These modern approaches are designed to optimize yield, purity, and safety while minimizing environmental impact.
Two primary contemporary routes for the synthesis of this compound are the reaction of 6-chloro-2-mercaptobenzoxazole with trichloromethyl chloroformate (TCCF) and the chlorination of 6-chlorobenzoxazolone using phosphorus oxychloride (POCl₃).
Reaction of 6-Chloro-2-mercaptobenzoxazole with Trichloromethyl Chloroformate (TCCF)
A widely utilized method for preparing this compound involves the reaction of 6-chloro-2-mercaptobenzoxazole with trichloromethyl chloroformate (TCCF), also known as diphosgene. patsnap.comgoogle.com This process is typically carried out in a suitable solvent like toluene (B28343) with a catalyst. patsnap.com
Mechanistic Insights into Phosgene (B1210022) Generation and Reaction
This synthetic route's core mechanism involves the in-situ generation of phosgene (COCl₂) from TCCF. patsnap.comgoogle.com TCCF decomposes during the reaction to form phosgene, which then reacts with the 6-chloro-2-mercaptobenzoxazole to yield the final product, this compound. patsnap.comgoogle.com This method avoids the need to handle highly toxic gaseous phosgene directly, enhancing the safety of the process. google.com The reaction is typically conducted by adding TCCF dropwise to a heated mixture of 6-chloro-2-mercaptobenzoxazole, a catalyst, and a solvent. patsnap.com
Optimization of Reaction Conditions: Temperature, Solvents, and Catalysts (e.g., DMF)
Optimizing reaction parameters is crucial for achieving high yields and purity.
Temperature: The reaction is conducted in stages with precise temperature control. Initially, TCCF is added dropwise at a temperature between 40 and 70°C. Following the addition, the reaction mixture is heated to a higher temperature, typically between 60 and 100°C, to ensure the reaction goes to completion. patsnap.comgoogle.com One method involves heating to 50°C initially, then slowly raising the temperature to 80-110°C. google.com
Solvents: Toluene is a commonly used solvent for this reaction. patsnap.comgoogle.com It serves as a medium for the reaction and allows for the final product to be obtained as a solution, which can sometimes be used directly in subsequent steps. patsnap.com Other solvents like xylene, trimethylbenzene, and chlorobenzene (B131634) can also be employed. google.com
Catalysts: Dimethylformamide (DMF) is an effective catalyst for this reaction. patsnap.comgoogle.com The use of a catalyst like DMF can accelerate the decomposition of TCCF, which can make the reaction difficult to control, potentially leading to hazardous situations. patsnap.com However, some methods have been developed that proceed without a catalyst by carefully controlling the temperature in stages. google.compatsnap.com
Yield Enhancement and Purity Control in TCCF-based Synthesis
This synthetic approach is known for its high yield and purity. patsnap.comgoogle.com By carefully controlling the reaction conditions, yields of over 98% and purity levels exceeding 99% (as determined by HPLC) can be achieved.
To further enhance purity, a method has been developed that involves a staged heating process without a catalyst, followed by the slow addition of a small amount of TCCF in the final stage. patsnap.com This process allows for the direct crystallization of high-purity this compound (over 99% mass content) with yields also reaching above 98%. patsnap.com
Chlorination of 6-Chlorobenzoxazolone with Phosphorus Oxychloride (POCl₃)
An alternative pathway to this compound involves the chlorination of 6-chlorobenzoxazolone. This method utilizes phosphorus oxychloride (POCl₃) as both a reactant and a solvent. google.comgoogle.com
The synthesis is a two-step process. First, benzoxazolone is chlorinated to form 6-chlorobenzoxazolone. google.com This intermediate is then further chlorinated using POCl₃ in the presence of a catalyst to produce this compound. google.com The reaction is typically heated to reflux for several hours. google.com
Catalyst Influence on Reaction Efficiency and Selectivity
The synthesis of this compound can be significantly influenced by the choice of catalyst, which plays a crucial role in determining reaction efficiency and selectivity. In various synthetic routes, catalysts are employed to facilitate the desired chemical transformations, often leading to higher yields and purer products.
One documented method involves the use of dimethylformamide (DMF) as a catalyst in the reaction of 6-chloro-2-mercaptobenzoxazole with trichloromethyl chloroformate (TCCF). In this process, DMF facilitates the in situ decomposition of TCCF into phosgene, which then reacts to form the final product. The catalyst loading is typically around 1–3% by weight relative to the mercaptobenzoxazole.
In an alternative two-step synthesis starting from benzoxazolone, a catalyst is introduced in the second stage. After the initial chlorination to form 6-chlorobenzoxazolone, a catalyst such as pyridine (B92270) or its derivatives (e.g., picoline, m-chloropyridine, dichloropyridine), DMF, dimethylaniline, trimethylamine, or triethylamine (B128534) is added to facilitate the conversion to this compound under reflux conditions. google.com The molar ratio of benzoxazolone to the catalyst can range from 1:0.1 to 1:10.0. google.com
The selection of a catalyst is critical for optimizing the reaction. For instance, in the synthesis involving phosphorus oxychloride (POCl₃), the use of pyridine or related compounds as catalysts is essential for achieving high yields. google.com The catalyst's role is often to activate the substrates or intermediates, thereby lowering the activation energy of the reaction and increasing its rate.
It is noteworthy that some synthetic approaches for this compound have been developed to proceed without a catalyst. One such method involves the reaction of 2-mercapto-6-chlorobenzoxazole with bis(trichloromethyl) carbonate, where a staged heating process is used to control the decomposition of the carbonate and drive the reaction to completion. google.compatsnap.com This catalyst-free approach can be advantageous as it simplifies purification and avoids potential contamination of the final product. google.com
The table below summarizes the influence of various catalysts on the synthesis of this compound.
| Catalyst | Reactants | Role of Catalyst | Impact on Efficiency and Selectivity |
| Dimethylformamide (DMF) | 6-chloro-2-mercaptobenzoxazole, Trichloromethyl chloroformate (TCCF) | Facilitates in situ generation of phosgene from TCCF. | Enables the reaction to proceed efficiently, leading to the formation of this compound. |
| Pyridine and its derivatives, DMF, Dimethylaniline, Trimethylamine, Triethylamine | 6-chlorobenzoxazolone, Phosphorus oxychloride (POCl₃) | Activates intermediates for the conversion to this compound. google.com | Essential for achieving high yields in the final chlorination step. google.com |
| None (Catalyst-free) | 2-mercapto-6-chlorobenzoxazole, Bis(trichloromethyl) carbonate | N/A | Reaction is driven by controlled thermal decomposition, leading to high purity and yield without catalyst-related side products. google.compatsnap.com |
Process Optimization for Industrial Scalability and Environmental Impact Mitigation
The industrial production of this compound necessitates careful process optimization to ensure scalability, cost-effectiveness, and minimal environmental impact. longdom.org Key considerations in this optimization include the choice of reagents, reaction conditions, and waste management strategies. longdom.orgepd.gov.hk
Another optimized route involves the use of phosphorus oxychloride (POCl₃) in a two-step synthesis from benzoxazolone. google.com This method is considered more environmentally friendly and safer than routes employing phosgene or phosphorus pentachloride, as it generates less hazardous waste. google.com The process is also amenable to large-scale industrial production due to its short route and high yield. google.com
Environmental impact mitigation is a critical component of process optimization. epd.gov.hk Strategies include:
Waste Gas Management : Neutralizing acidic byproducts like hydrogen chloride (HCl) and phosgene through scrubbing with a sodium hydroxide (B78521) solution.
Byproduct Recycling : In syntheses that produce sulfur-containing byproducts, these can be recovered, for example, by oxidation to elemental sulfur, which reduces disposal costs.
Solvent Selection : Replacing environmentally persistent chlorinated solvents like chloroform (B151607) with less harmful alternatives such as toluene.
The table below outlines a comparison of different synthetic methods for this compound concerning their scalability and environmental impact.
| Synthetic Method | Scalability | Environmental Impact |
| Trichloromethyl chloroformate (TCCF) based | High (no gaseous phosgene) | Minimal waste due to high atom economy. |
| Phosphorus oxychloride (POCl₃) two-step | High | Requires treatment of phosphorus-containing byproducts. google.com |
| Phosphorus pentachloride (PCl₅) traditional | Low | Produces acidic waste (HCl) that requires neutralization. |
Furthermore, continuous process improvements, such as optimizing reaction temperatures and times, can lead to higher efficiency and reduced energy consumption, further enhancing the sustainability of the manufacturing process. longdom.org
Reactivity and Advanced Reaction Mechanisms of this compound
The reactivity of this compound is primarily dictated by the presence of the benzoxazole (B165842) ring system and the two chlorine substituents. This structure allows for a variety of chemical transformations.
The chlorine atoms on the molecule are susceptible to substitution reactions. Nucleophiles, such as amines and thiols, can replace the chlorine atoms under appropriate conditions, leading to the formation of various substituted benzoxazoles. The electron-withdrawing nature of the chlorine atoms and the oxazole (B20620) ring can influence the positions at which these substitutions occur.
The benzoxazole ring itself can undergo modification through oxidation and reduction reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can be used to introduce further functionality, while reducing agents such as lithium aluminum hydride can alter the ring structure. The specific products of these reactions depend heavily on the reagents and conditions employed.
The study of advanced reaction mechanisms in organic chemistry involves understanding the interplay of structure, electronics, and reaction conditions to predict and control chemical outcomes. gbcramgarh.inupatras.grcityu.edu.hk For this compound, this would involve a detailed analysis of the transition states and intermediates in its various reactions, utilizing computational and experimental techniques to elucidate the precise pathways of chemical change.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of synthetic strategies involving this compound. The electron-withdrawing nature of the chlorine atoms and the benzoxazole ring system activates the C2 and C6 positions for attack by nucleophiles.
The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for selective substitution. The C2 position is generally more susceptible to nucleophilic attack than the C6 position. This selectivity is attributed to the electronic environment of the benzoxazole ring. For instance, reactions with nucleophiles like hydroxybenzaldehydes can be directed to selectively replace the fluorine atoms at the C-2 and/or C-6 positions of pentafluoropyridine (B1199360) under specific conditions, highlighting the potential for selective substitutions in similar heterocyclic systems. rsc.org
The reaction of this compound with various nucleophiles can be controlled to achieve either mono- or di-substitution. By carefully selecting the reaction conditions, such as temperature, solvent, and the nature of the nucleophile, chemists can favor the substitution at one position over the other.
Table 1: Examples of Nucleophilic Substitution Reactions on this compound
| Nucleophile | Position of Substitution | Product | Reference |
| Arylboronic Acids | C2 | 2-Aryl-6-chlorobenzoxazoles | researchgate.net |
| Hydroxybenzaldehydes | C2 and/or C6 | Substituted benzoxazoles | rsc.org |
In nucleophilic substitution reactions, the stereochemistry of the product is a critical consideration, particularly when chiral centers are involved. For reactions at an achiral center like those in this compound, the primary concern is regioselectivity—the preference for reaction at one position over another. wuxiapptec.com
The regioselectivity of nucleophilic attack on this compound is predominantly governed by electronic factors. The C2 position, being part of the oxazole ring, is more electron-deficient and thus more electrophilic than the C6 position on the benzene (B151609) ring. This inherent electronic bias directs the initial nucleophilic attack to the C2 position. wuxiapptec.com In some cases, the reaction can proceed with a complete inversion of configuration at the reaction center. nih.gov The mechanism of nucleophilic substitution can influence the stereochemical outcome, with SN2 reactions typically proceeding with inversion of configuration, while SN1 reactions can lead to racemization. masterorganicchemistry.comscribd.com
Computational chemistry provides powerful tools to predict and rationalize the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to determine the electrophilicity and steric hindrance at different positions of the molecule. These calculations often reveal that the C2 and C6 positions exhibit significant partial positive charges, making them susceptible to nucleophilic attack.
Computational models can also assess the steric hindrance around the reactive sites. bohrium.comnih.gov While the C2 position is electronically favored for nucleophilic attack, steric bulk on the incoming nucleophile can influence the reaction's feasibility and rate. Theoretical calculations of reaction energy profiles can further elucidate the preference for substitution at one site over another by comparing the activation energies for each pathway. wuxiapptec.com
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex organic molecules, and they have been successfully applied to this compound. eie.grprinceton.edu These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this chlorinated scaffold.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming C-C bonds. mdpi.comnih.gov In the case of this compound, this reaction can be performed with remarkable site-selectivity. researchgate.netresearchgate.net
Under standard Suzuki-Miyaura conditions, using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base, the reaction with arylboronic acids preferentially occurs at the more reactive C2 position. researchgate.net This allows for the synthesis of 2-aryl-6-chlorobenzoxazoles in good yields. researchgate.net The reaction tolerates a variety of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. researchgate.net Furthermore, a one-pot reaction with two different arylboronic acids can be employed to synthesize 2,6-diarylbenzoxazoles with different aryl groups at each position. researchgate.net The selectivity of these reactions is often influenced by the choice of ligand on the palladium catalyst. nih.gov
Table 2: Site-Selective Suzuki-Miyaura Reactions of this compound
| Arylboronic Acid | Catalyst | Product | Yield (%) | Reference |
| Arylboronic acids (various) | Pd(PPh₃)₄ | 2-Aryl-6-chlorobenzoxazoles | 72-90 | researchgate.net |
Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed coupling reactions have been explored for the functionalization of this compound. These include but are not limited to the Negishi, Stille, and Heck reactions, which are all powerful methods for C-C bond formation. eie.grprinceton.edumdpi.com The choice of catalyst, which can range from palladium and nickel to copper and rhodium, is crucial for the success of these transformations. researchgate.net
These alternative coupling strategies provide access to a broader range of derivatives that may not be accessible through Suzuki-Miyaura coupling. For instance, Negishi and Kumada couplings can be effective for introducing heteroaryl and alkyl groups. nih.gov The development of efficient catalytic systems for these reactions continues to be an active area of research, aiming to expand the scope and applicability of cross-coupling reactions on dihalogenated heterocyclic substrates. eie.gr
Oxidation and Reduction Chemistry of the Benzoxazole Ring System
The benzoxazole core, while aromatic, is susceptible to specific oxidative and reductive transformations that can lead to ring-opening or cleavage, providing pathways to other heterocyclic systems or functionalized aminophenols. The reactivity is often influenced by the substituents on the benzoxazole ring.
Oxidative Cleavage: The benzoxazole ring can undergo oxidative cleavage under specific conditions. A notable method involves the use of Oxone (potassium peroxymonosulfate) as a metal-free oxidant. rsc.org This reaction facilitates the cleavage of the carbon-heteroatom bond (C2-O) in the oxazole ring. The process results in the in-situ formation of an ortho-aminophenol derivative, which can then be trapped by other reagents present in the reaction mixture. For instance, in the presence of α-oxocarboxylic acids, the generated ortho-aminophenol undergoes a tandem coupling reaction to afford benzoxazinones in moderate to good yields. rsc.orgresearchgate.net This oxidative cleavage represents a significant transformation of the benzoxazole skeleton, enabling its conversion into a different heterocyclic system.
Reductive Cleavage: The benzoxazole ring is also susceptible to reductive cleavage. Treatment with sodium borohydride (B1222165) in the presence of acetic acid provides an efficient method for the selective cleavage of substituted benzoxazoles. researchgate.net This reaction yields o-hydroxy-N-substituted anilines. These conditions are advantageous as they are effective for benzoxazoles that are typically resistant to other ring-opening procedures. researchgate.net Another approach involves the reduction of benzoxazoles and benzothiazoles using sodium in liquid ammonia, which has been shown to cleave the heterocyclic ring. acs.org
The table below summarizes key oxidative and reductive transformations of the benzoxazole ring system.
| Transformation | Reagents and Conditions | Product Type | Reference |
| Oxidative Cleavage | Oxone, α-oxocarboxylic acids | Benzoxazinones | researchgate.net, rsc.org |
| Reductive Cleavage | Sodium borohydride, acetic acid | o-Hydroxy-N-substituted anilines | researchgate.net |
| Reductive Cleavage | Sodium in liquid ammonia | Ring-opened products | acs.org |
Derivatization Strategies for Novel Benzoxazole Structures
The chlorine atoms at the C2 and C6 positions of this compound are key sites for derivatization, enabling the synthesis of a wide array of novel benzoxazole structures. The electron-withdrawing nature of the benzoxazole ring system and the chloro-substituents makes these positions susceptible to substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A highly effective strategy for the derivatization of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This method allows for the introduction of aryl and heteroaryl groups at the chlorinated positions. Research has demonstrated excellent site-selectivity in these reactions. The C2 position is electronically more deficient than the C6 position, leading to preferential substitution at C2. researchgate.net
By reacting this compound with 1.2 equivalents of an arylboronic acid in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate, 2-aryl-6-chlorobenzoxazoles can be synthesized in good to excellent yields. researchgate.net The reaction is typically carried out in a solvent system like 1,4-dioxane (B91453) at elevated temperatures (e.g., 80°C). researchgate.net
Further derivatization can be achieved by performing a second Suzuki-Miyaura coupling at the C6 position. This subsequent reaction generally requires more forcing conditions, such as a higher temperature (e.g., 120°C), to replace the remaining chlorine atom, thus providing access to 2,6-diarylbenzoxazoles. researchgate.net
The table below presents examples of the site-selective Suzuki-Miyaura reaction at the C2 position of this compound. researchgate.net
| Arylboronic Acid | Catalyst | Conditions | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, 1,4-dioxane, 80°C, 6 h | 6-Chloro-2-phenylbenzoxazole | 90 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, 1,4-dioxane, 80°C, 6 h | 6-Chloro-2-(p-tolyl)benzoxazole | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, 1,4-dioxane, 80°C, 6 h | 6-Chloro-2-(4-methoxyphenyl)benzoxazole | 88 |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, 1,4-dioxane, 80°C, 6 h | 6-Chloro-2-(3-fluorophenyl)benzoxazole | 78 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, 1,4-dioxane, 80°C, 6 h | 6-Chloro-2-(4-chlorophenyl)benzoxazole | 72 |
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the this compound ring can also be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the benzoxazole ring activates the C2 and C6 positions for nucleophilic attack. gacariyalur.ac.in This allows for the introduction of a variety of functional groups containing oxygen, nitrogen, or sulfur nucleophiles, leading to the formation of ethers, amines, and thioethers, respectively. google.com
Synthesis of Fused Heterocyclic Systems: Derivatization can also involve transformations of substituents introduced onto the benzoxazole core. For example, a 5,7-dichloro-2-hydrazinobenzoxazole can serve as a building block for constructing more complex heterocyclic systems. researchgate.net By reacting the hydrazino group with reagents like aliphatic acids, active methylene (B1212753) compounds, or esters, various heterocyclic rings such as 1,2,4-triazoles and pyrazoles can be fused to the benzoxazole nucleus, generating novel polycyclic compounds. researchgate.net
Iii. Theoretical and Computational Chemistry of 2,6 Dichlorobenzoxazole
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are fundamental to understanding the intrinsic properties of 2,6-dichlorobenzoxazole at the atomic level. These investigations offer a detailed picture of its electronic landscape and structural stability.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly at the B3LYP/6-31+G(d,p) level of theory, are instrumental in determining its electrophilicity and the distribution of partial charges across the molecule. researchgate.net
The global electrophilicity index, a measure of an electrophile's ability to accept electrons, can be calculated to quantify the reactivity of this compound. The distribution of Mulliken partial charges reveals the specific atomic sites most susceptible to nucleophilic attack. mdpi.com For instance, the carbon atom at the 2-position, bonded to both a chlorine and a nitrogen atom, is expected to carry a significant positive partial charge, making it a primary electrophilic center. Similarly, the chlorine-substituted carbon atom on the benzene (B151609) ring also represents a potential site for nucleophilic interaction. The strong electron-withdrawing nature of the fused furoxan ring in related compounds significantly influences the electrophilic character, a principle that can be extended to the oxazole (B20620) ring in this context. mdpi.com
Table 1: Calculated Electronic Properties of Benzoxazole (B165842) Derivatives (Illustrative) (Note: Specific values for this compound require dedicated calculations and are presented here for illustrative purposes based on related compounds.)
| Property | Value | Method |
|---|---|---|
| Dipole Moment (Debye) | ~2.8 - 10.88 (in toluene) | DFT/B3LYP |
| Polarizability (10-24 esu) | ~348 - 515 (in methanol) | DFT/B3LYP |
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The benzoxazole ring system is largely planar, but slight puckering or out-of-plane arrangements of the substituent atoms can occur. Computational methods can map the potential energy surface of the molecule, identifying the most stable conformations (energy minima) and the energy barriers between them. nih.govchemrxiv.org For similar bicyclic aromatic compounds, the planar conformation is typically the most stable. The energy landscape perspective helps in visualizing the relative stabilities of different conformers and the pathways for conformational transitions. nih.govplos.org
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For this compound, the energy and spatial distribution of its HOMO and LUMO are key determinants of its chemical behavior. researchgate.netmalayajournal.org
The LUMO is expected to be localized over the benzoxazole ring system, particularly on the electrophilic carbon atoms, indicating its susceptibility to nucleophilic attack. The HOMO, conversely, represents the regions from which electrons are most readily donated. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. malayajournal.org FMO analysis can predict the regioselectivity of reactions, such as nucleophilic aromatic substitution, by examining the orbital coefficients at different atomic sites. mdpi.com
Table 2: Frontier Molecular Orbital Properties (Illustrative for a similar molecule)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| Energy Gap (eV) | 4.0106 |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of this compound over time. scielo.br By solving Newton's equations of motion for the atoms in the molecule, MD simulations can sample a wide range of conformations and provide insights into the flexibility of the molecule and the nature of its intermolecular interactions. nih.govscienceopen.comnih.gov
In a simulated environment (e.g., in a solvent), MD can reveal how this compound interacts with surrounding molecules, which is crucial for understanding its behavior in solution and its potential to interact with biological targets. These simulations can elucidate the formation of non-covalent interactions, such as halogen bonding and π-π stacking, which can play a significant role in its chemical and physical properties.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties, respectively. For this compound and its derivatives, QSAR models can be developed to predict their potential biological activities based on a set of calculated molecular descriptors. nih.govresearchgate.net
These descriptors can be derived from computational chemistry methods and can include electronic (e.g., partial charges, HOMO-LUMO gap), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. By correlating these descriptors with experimentally determined activities of a series of related compounds, a predictive model can be constructed. Such models are valuable in medicinal chemistry for guiding the design and synthesis of new compounds with desired properties. researchgate.net
Iv. Biological Activity and Mechanistic Pharmacology of 2,6 Dichlorobenzoxazole and Its Derivatives
Antimicrobial Research: Antibacterial and Antifungal Mechanisms
Benzoxazole (B165842) derivatives have been recognized for their broad-spectrum antimicrobial and antifungal activities. nih.gov The investigation into their mechanisms of action is crucial for developing new drugs to combat the growing challenge of antibiotic resistance.
The antimicrobial efficacy of various benzoxazole analogues stems from their ability to disrupt fundamental cellular processes in pathogens. A primary target for many antibacterial agents is the bacterial cell wall, a structure essential for bacterial survival that is absent in human cells, offering a high degree of selective toxicity. libretexts.org Inhibitors of cell wall biosynthesis interfere with the synthesis of peptidoglycan, making the bacterial cells susceptible to osmotic lysis. libretexts.org Classes of antibiotics like β-lactams and glycopeptides are known to target this pathway. libretexts.orgnih.gov
Another critical target is the bacterial cell division machinery. The Filamentous temperature sensitive Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin, is an essential protein for cell division in bacteria. researchgate.net Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately blocking cell division and leading to bacterial death. researchgate.net Certain 2,6-difluorobenzamide (B103285) derivatives, structurally related to dichlorobenzoxazoles, have been identified as inhibitors of FtsZ, validating it as a target for this class of compounds. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the antimicrobial potency of lead compounds. Research on various benzoxazole and related heterocyclic scaffolds has provided insights into the structural features that govern their antibacterial and antifungal activities.
For a series of benzothiazol- and benzoxazol-2-amine derivatives, SAR analysis revealed that substitutions on the benzothiazole (B30560) ring were critical for activity. Specifically, a compound featuring a 5,6-difluoro substitution on the benzothiazole ring emerged as a highly potent inhibitor against Gram-positive pathogens, including drug-resistant strains, without showing cytotoxicity at therapeutic concentrations. researchgate.net
In another study involving thiazole (B1198619) derivatives linked to a 2-pyrazoline (B94618) ring, SAR studies indicated that the nature of the substituents on both the 2-pyrazoline and phenyl rings was crucial for determining the antibacterial and antifungal profiles. mdpi.com For example, a phenyl substituent at the first position of the 2-pyrazoline ring conferred activity against Cryptococcus, while a 3,5-dichlorophenyl substituent's activity was dependent on the presence of electron-donating groups on another phenyl ring within the molecule. mdpi.com These studies underscore the importance of specific substitution patterns in modulating the antimicrobial efficacy of these heterocyclic compounds.
Anticancer Research and Molecular Targets
The benzoxazole nucleus is a key component in a variety of compounds investigated for their anticancer properties. nih.govscilit.com These derivatives exert their effects through diverse mechanisms, including the inhibition of critical enzymes involved in DNA maintenance and the induction of programmed cell death.
DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. frontiersin.org This makes them important targets for cancer chemotherapy. nih.gov Topoisomerase inhibitors can trap the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand, leading to the accumulation of single- or double-strand DNA breaks and subsequent cell death. nih.gov
Several benzoxazole derivatives have been identified as potent inhibitors of both human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). researchgate.net A study investigating a series of 2-substituted benzoxazoles demonstrated that specific derivatives could inhibit these enzymes.
| Compound | Target Enzyme | Activity | IC₅₀ Value |
|---|---|---|---|
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | Most effective Topo I inhibitor in the series | 104 µM researchgate.net |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo II | Most effective Topo II inhibitor in the series | 71 µM researchgate.net |
The SAR analysis from this study revealed that bulky groups at the R1 position tended to increase both Topo I and II inhibition for benzoxazole derivatives. researchgate.net These findings highlight the potential of the benzoxazole scaffold in developing dual or selective topoisomerase inhibitors for cancer therapy.
Apoptosis is a form of programmed cell death that plays a vital role in eliminating damaged or cancerous cells. A key strategy in cancer therapy is to develop agents that can selectively induce apoptosis in tumor cells. Benzoxazole derivatives have demonstrated the ability to trigger this process.
In a study focusing on non-small cell lung cancer (NSCLC), several benzoxazole derivatives showed significant anticancer activity against A549 cells by inhibiting their proliferation. scilit.com The mechanism is believed to involve the activation of the apoptotic pathway. One of the key executioner enzymes in apoptosis is caspase-3, and molecular docking studies suggested an interaction between the active benzoxazole compounds and this enzyme. scilit.com The structure-activity relationship indicated that a nitro group at the 5th position of the benzoxazole ring and a para-substituted tert-butyl group on the phenyl ring at the 2nd position enhanced the anticancer activity. scilit.com
Further evidence for the pro-apoptotic potential of related structures comes from studies on pyrrolo-1,5-benzoxazepines, a class of compounds that has been shown to induce apoptosis in various cancer cell lines, including HL-60 and Jurkat cells. researchgate.net The accumulation of DNA double-strand breaks, often a consequence of topoisomerase II inhibition, is a known trigger for activating apoptotic pathways in cells. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.com This tool is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of a drug's activity.
Docking studies have been instrumental in elucidating the anticancer mechanisms of benzoxazole derivatives. In addition to the aforementioned studies with caspase-3, research has focused on other significant cancer targets. scilit.com Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial kinase in tumor angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.gov Inhibiting VEGFR-2 is a validated strategy for cancer treatment. nih.gov Molecular docking and 3D-QSAR studies on a series of benzoxazole derivatives have identified them as potential VEGFR-2 inhibitors, providing a model for their anti-angiogenic and anticancer activity. nih.gov
| Compound Class | Protein Target | Key Finding | Reference |
|---|---|---|---|
| Benzoxazole derivatives | VEGFR-2 Kinase | Identified as potent inhibitors, suggesting anti-angiogenic activity. | nih.gov |
| Nitrobenzoxazole derivatives | Caspase-3 | Compounds with low IC₅₀ values also showed the lowest docking scores, suggesting interaction leads to apoptosis. | scilit.com |
These computational studies provide a rational basis for the observed biological activities of benzoxazole derivatives and guide the synthesis of new compounds with improved binding affinities and therapeutic potential. nih.govscilit.com
Anti-inflammatory Effects and Related Modulatory Pathways
Benzoxazole derivatives have been identified as a class of compounds with significant anti-inflammatory potential. researchgate.netnih.gov Their mechanisms of action often involve the modulation of key inflammatory pathways. Studies have shown that certain synthetic benzoxazole derivatives can suppress signaling mediated by interleukin-6 (IL-6), a cytokine that plays a pathological role in chronic inflammatory and autoimmune diseases. medchemexpress.com This suppression is achieved by inhibiting the IL-6-induced phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a critical step in the inflammatory signaling cascade. medchemexpress.com
Specifically, some derivatives have demonstrated a strong ability to decrease the production of inflammatory cytokines such as interferon (IFN)-γ and IL-17 by CD4+ T cells. medchemexpress.com The structure-activity relationship (SAR) of benzoxazole derivatives suggests that the presence and position of electron-withdrawing groups, such as chlorine, can enhance the biological effects of the substances. researchgate.net This indicates that the specific substitution pattern in 2,6-dichlorobenzoxazole could be a key factor in its potential anti-inflammatory efficacy.
Interactions with Specific Molecular Targets within Biological Systems
The anti-inflammatory actions of benzoxazole derivatives are rooted in their interactions with specific molecular targets. One of the primary targets identified is the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is a key enzyme in the inflammatory process, responsible for the synthesis of prostaglandins. The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for COX-2. researchgate.net By selectively inhibiting COX-2 over the related COX-1 enzyme, these compounds can exert anti-inflammatory effects while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Another important molecular target is the myeloid differentiation protein 2 (MD2), which is essential for the recognition of lipopolysaccharide (LPS) by Toll-like receptor 4 (TLR4), a critical step in initiating the innate immune response. acs.org Certain benzoxazolone derivatives have been shown to act as MD2 inhibitors, competitively binding to the protein and thereby blocking the inflammatory cascade initiated by LPS. acs.org This interaction prevents the release of pro-inflammatory cytokines like IL-6. acs.org
Pharmacological Profiling of Substituted Benzoxazole Derivatives
Substituted benzoxazole derivatives exhibit a wide spectrum of pharmacological activities beyond their anti-inflammatory effects, including analgesic, antimicrobial, and anticancer properties. globalresearchonline.net The versatility of the benzoxazole scaffold allows for chemical modifications that can tune its biological activity toward various targets. nih.gov
The 2-substituted benzoxazole moiety is a common feature in many pharmacologically active compounds. researchgate.net Structure-activity relationship studies have consistently shown that substitutions at various positions on the benzoxazole ring system are critical for determining the specific biological activity. researchgate.net For instance, the introduction of chloro-substituents is a common strategy in medicinal chemistry to enhance the potency and modulate the properties of lead compounds.
A significant area of pharmacological investigation for benzoxazole derivatives is their activity as orexin (B13118510) receptor antagonists. nih.govresearchgate.net The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of the sleep-wake cycle. nih.gov Antagonism of these receptors is a therapeutic strategy for the treatment of insomnia. nih.gov The benzoxazole moiety has been incorporated into potent orexin receptor antagonists. A notable example is the development of MK-4305 (Suvorexant), a dual orexin receptor antagonist (DORA) used for treating insomnia, which evolved from a lead compound containing a fluoroquinazoline ring being replaced by a chlorobenzoxazole ring to improve its metabolic profile. nih.govresearchgate.net
Derivatives containing a chloro-substituted benzoxazole ring have shown potent inhibitory activity against both orexin receptors, OX1R and OX2R. nih.govresearchgate.net Structure-activity relationship studies have demonstrated that chloro-substitution at the C5 or C6 position of the benzoxazole core can remarkably enhance the inhibitory activities against OX1R and also improve activity against OX2R compared to unsubstituted derivatives. nih.govresearchgate.net
MK-4305, which contains a 5-chloro-1,3-benzoxazol-2-yl group, is a potent dual antagonist with high affinity for both receptor subtypes. researchgate.netnih.gov This dual antagonism is believed to be effective for both sleep induction and maintenance. nih.gov
| Compound | Target Receptor | Inhibitory Activity (Ki, nM) |
|---|---|---|
| MK-4305 (Suvorexant) | OX1R | 50 |
| OX2R | 56 |
Table 1: In vitro inhibitory activities of the chloro-benzoxazole-containing compound MK-4305 (Suvorexant) against human orexin receptors 1 and 2 (OX1R and OX2R). Data sourced from Cox et al. (2010) as cited in ACS publications. acs.org
The binding of benzoxazole-based antagonists to orexin receptors is governed by specific structural features that maximize interactions within the ligand-binding pocket of the receptors. High-resolution crystal structures of suvorexant bound to OX1R and OX2R show that the molecule adopts a U-shaped conformation. acs.org This conformation allows the antagonist to establish key hydrogen bonds and van der Waals contacts with critical amino acid residues in the transmembrane helices of the receptors. acs.org
V. Environmental Fate, Degradation, and Ecotoxicological Research of 2,6 Dichlorobenzoxazole
Degradation Pathways in Environmental Media
The degradation of fenoxaprop-p-ethyl (B1329639), a well-studied herbicide, involves the transformation of the benzoxazole (B165842) moiety. The primary degradation pathway begins with the de-esterification of fenoxaprop-p-ethyl to its corresponding acid, fenoxaprop-p. This is followed by further degradation to metabolites including 4-(6-chloro-2-benzoxazolyloxy)phenol and 6-chloro-2,3-dihydrobenzoxazol-2-one (also known as chlorobenzoxazolone) regulations.gov. These pathways are influenced by both physicochemical and biological processes.
Hydrolysis: The stability of the parent herbicide, fenoxaprop-ethyl (B166152), is highly dependent on pH. It is stable in neutral and acidic aqueous solutions (pH 5 and 7) but undergoes rapid hydrolysis in alkaline conditions (pH 9) epa.gov. One study reported a hydrolysis half-life of just 8.3 hours at pH 9.1 oup.com. The degradation proceeds via two different pathways depending on the pH. In basic conditions (pH 8-10), the ester bond is cleaved. In acidic conditions (pH 4-5), the benzoxazolyl-oxy-phenyl ether linkage is broken, yielding ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) nih.gov.
Photodegradation: Photolysis also contributes to the degradation of these compounds. In sterile, distilled water, the photolysis half-life of fenoxaprop-ethyl was found to be 269 hours oup.comnih.gov. However, in natural field water, the combined effect of microbial action and photochemical reactions significantly accelerates this process, reducing the half-life to approximately 29 hours oup.comnih.gov.
| Degradation Process | Medium/Condition | Half-Life | Source |
|---|---|---|---|
| Hydrolysis | pH 9.1 | 8.3 hours | oup.com |
| Photolysis | Sterile Distilled Water | 269 hours | oup.comnih.gov |
| Photolysis & Microbial Action | Field Water | 29.2 hours | oup.com |
Microbial activity is a primary driver for the degradation of fenoxaprop-p-ethyl and its metabolites in the environment. Studies show that fenoxaprop-p-ethyl dissipates rapidly in soil, with dissipation following first-order kinetics researchgate.netnih.gov. This rapid breakdown is largely attributed to microbially-mediated hydrolysis regulations.gov.
The resulting metabolite, fenoxaprop (B166891) acid, is more persistent. The half-life of fenoxaprop acid in soil is approximately 9 days under aerobic conditions and extends to 30 days under anaerobic conditions wisconsin.gov. This indicates that while the initial ester is quickly transformed, the core structure containing the benzoxazole ring is more resistant to further biological breakdown.
| Compound | Condition | Half-Life | Source |
|---|---|---|---|
| Fenoxaprop-p-ethyl | Field Soil | 1.45 - 2.30 days | nih.gov |
| Fenoxaprop Acid | Aerobic Soil | 9 days | wisconsin.gov |
| Fenoxaprop Acid | Anaerobic Soil | 30 days | wisconsin.gov |
The degradation of fenoxaprop-ethyl leads to several key breakdown products. The main metabolites identified in environmental studies are:
Fenoxaprop acid: Formed by the hydrolysis of the ethyl ester researchgate.net.
Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP): A product of ether linkage cleavage oup.comnih.gov.
6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB): Also a product of ether linkage cleavage, this compound contains the core benzoxazole ring structure oup.comnih.gov.
The U.S. Environmental Protection Agency (EPA) considers the residue of concern in plants and livestock to include the parent fenoxaprop-ethyl, its free acid metabolite, and 6-chloro-2,3-dihydrobenzoxazol-2-one regulations.gov. The inclusion of CDHB as a residue of concern suggests that this benzoxazole-containing metabolite has sufficient persistence and is of toxicological interest in environmental risk assessments.
Environmental Mobility and Leaching Potential
The potential for a chemical to move within the environment, particularly its ability to leach into groundwater, is a critical aspect of its environmental fate.
Studies on fenoxaprop-ethyl indicate that it has low mobility in soil. It was found to be slightly mobile in loamy sand and silt loam soils epa.gov. Research determined that fenoxaprop-ethyl binds moderately to soil, with a reported organic carbon-water (B12546825) partition coefficient (Koc) of 6800 oup.com. A high Koc value indicates strong adsorption to soil particles and low potential for movement. Consequently, fenoxaprop-p-ethyl is generally considered to be immobile in soils, with little potential to leach into groundwater epa.govwisconsin.govherts.ac.uk.
| Parameter | Value | Indication | Source |
|---|---|---|---|
| Mobility Class | Slightly mobile to immobile | Low leaching potential | epa.govwisconsin.gov |
| Koc | 6800 | Moderate to strong binding | oup.com |
Volatility determines the likelihood of a compound to move from soil or water into the atmosphere. Fenoxaprop-ethyl is considered essentially non-volatile, with a very low Henry's Law constant of 3 x 10⁻⁷, indicating a low risk of volatilization oup.combmbri.ca.
For 2,6-Dichlorobenzoxazole itself, publicly available experimental data on its volatility is scarce. However, computational models provide some insight. The computed XLogP3 value, a measure of lipophilicity, for this compound is 3.8, which suggests it is a lipophilic compound with a preference for fatty tissues and organic matter over water nih.gov.
Ecotoxicological Impact Assessments
Limited specific research on the ecotoxicological impact of this compound has been documented in publicly available scientific literature. However, safety data sheets and chemical databases provide some key insights into its potential effects on aquatic organisms and microorganisms.
The available data indicates that this compound is toxic to aquatic life. chemicalbook.comechemi.com Studies on the acute toxicity to fish have been conducted on the golden orfe (Leuciscus idus melanotus). The median lethal concentration (LC50) after 96 hours of exposure was determined to be in the range of 0.5 to 0.6 mg/L. chemicalbook.comechemi.com This value suggests a high level of toxicity to this fish species.
In addition to its effects on aquatic vertebrates, the impact of this compound on microbial communities, such as those found in activated sludge, has been evaluated. The median effective concentration (EC50) for the inhibition of respiration in activated sludge over a 3-hour period is reported to be 21 mg/L. chemicalbook.comechemi.com This indicates a potential for the compound to disrupt the biological processes in wastewater treatment plants at sufficient concentrations.
Ecotoxicological Data for this compound
| Test Organism | Endpoint | Concentration | Exposure Duration | Reference |
|---|---|---|---|---|
| Leuciscus idus melanotus (Golden Orfe) | LC50 | 0.5 - 0.6 mg/L | 96 hours | chemicalbook.comechemi.com |
Vi. Advanced Characterization Techniques in 2,6 Dichlorobenzoxazole Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone in the analysis of 2,6-Dichlorobenzoxazole, offering non-destructive and highly detailed molecular-level information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. It provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹H NMR Spectroscopy : In ¹H NMR analysis, the three protons on the aromatic ring of this compound exhibit distinct signals. The chemical shifts and splitting patterns of these protons are determined by their position relative to the electron-withdrawing chlorine and oxazole (B20620) ring substituents. A typical ¹H NMR spectrum would be consistent with the proposed structure, confirming the presence and connectivity of these hydrogen atoms leyan.com.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Key Correlations |
|---|---|---|
| ¹H | Aromatic Region (approx. 7.0-8.0 ppm) | Signals correspond to the three protons on the dichlorinated benzene (B151609) ring. |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum provides a unique "fingerprint" of the molecule. Key absorptions in the IR spectrum confirm the presence of the benzoxazole (B165842) core and the carbon-chlorine bonds. A patent for a synthetic method for the compound provides detailed IR data obtained using the Potassium Bromide (KBr) pellet method google.com.
Table 2: Characteristic IR Absorption Bands for this compound google.com
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3105.9, 3036.1 | Aromatic C-H Stretching |
| 1613.8, 1602.2, 1528.8 | C=C and C=N Ring Stretching |
| 1479.5 | Aromatic Ring Vibration |
| 1242.5 | Asymmetric C-O-C Stretching |
| 1050.8 | Symmetric C-O-C Stretching |
| 827.9, 815.0 | C-Cl Stretching |
These assignments are based on typical frequency ranges for the specified functional groups. theaic.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. The analysis provides a precise mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₃Cl₂NO), the expected monoisotopic mass is approximately 186.96 Da nih.gov.
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive cluster of peaks for the molecular ion (M⁺) and its fragments, with M, M+2, and M+4 peaks appearing in an approximate ratio of 9:6:1, definitively indicating the presence of two chlorine atoms. This isotopic signature is a crucial piece of data for confirming the identity of the compound google.com.
Chromatographic Techniques for Separation and Quantification (e.g., GC, LC-MS/MS)
Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for quantifying its purity.
Gas Chromatography (GC) : Gas chromatography is frequently used to assess the purity of this compound, which is amenable to GC analysis due to its volatility. Purity levels exceeding 98% are often verified using this technique chemicalbook.com.
High-Performance Liquid Chromatography (HPLC) : HPLC is another standard method for purity analysis, capable of separating the target compound from less volatile impurities. Certificates of analysis often report purity values determined by HPLC leyan.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : For highly sensitive and selective analysis, especially in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the powerful separation capabilities of LC with the definitive identification and quantification provided by MS/MS aquaenergyexpo.comresearchgate.net. It is particularly valuable for detecting and quantifying trace amounts of the compound and its potential degradation products in various samples nih.gov. Commercial suppliers may provide LC-MS documentation for their products bldpharm.com.
Vii. Applications of 2,6 Dichlorobenzoxazole in Advanced Materials and Agrochemistry Research
Role as an Intermediate in Agrochemical Development (e.g., Herbicides, Fungicides)
2,6-Dichlorobenzoxazole is a key precursor in the manufacturing of various agrochemicals. cymitquimica.com The benzoxazole (B165842) scaffold is recognized for its broad spectrum of biological activities, making it a valuable structure in the discovery of new and effective agricultural products. nih.gov This compound is particularly integral to the synthesis of modern herbicides and has been explored in the development of fungicides and insecticides. nih.govchemicalbook.com
A primary application of this compound is its role as a key raw material in the commercial production of Fenoxaprop-P-ethyl (B1329639). herts.ac.uk This herbicide is highly effective for the post-emergence control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and wheat. herts.ac.ukfao.org
The synthesis involves the reaction of this compound with a substituted phenol (B47542) derivative. Specifically, it is reacted with R-(+)-2-(4-hydroxyphenoxy) propionic ester or a similar propanoate under basic conditions to yield the final Fenoxaprop-P-ethyl product. herts.ac.uk The chlorine atom at the 2-position of the benzoxazole ring is crucial as it serves as a leaving group, enabling the nucleophilic substitution that forms the core structure of the herbicide. Various patented methods detail the specific reaction conditions, including the choice of solvents, bases, and catalysts, to optimize yield and purity.
Below is an interactive table summarizing typical reaction parameters for the synthesis of Fenoxaprop-P-ethyl using this compound.
| Parameter | Method 1 | Method 2 |
| Primary Reactants | This compound, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate | This compound, 6-chloro-2-(p-hydroxy)phenoxy benzoxazole |
| Solvent | Acetone, Water | Toluene (B28343), Ethanol |
| Base/Catalyst | Inorganic Base, Phase Transfer Catalyst | Acid binding agent, Catalyst |
| Temperature | 70-75 °C | 80-120 °C |
| Key Process Step | Dropwise addition of this compound solution, followed by heating. | Dropwise addition of ethyl p-methylbenzenesulfonyl propionate. |
This table is a composite of typical conditions described in synthetic methodologies and may not represent a single, specific process.
In the ongoing effort to discover new herbicides with improved efficacy and novel modes of action, researchers often explore the synthesis of hybrid molecules that combine different bioactive heterocyclic scaffolds. Both pyrazole (B372694) and benzoxazole rings are important structures in agrochemical design. nih.govclockss.org
While this compound is a direct precursor for aryloxyphenoxypropionate herbicides like Fenoxaprop-P-ethyl, its direct use in the synthesis of commercial pyrazole-based herbicides is less commonly documented. However, research into novel herbicidal compounds has included the synthesis of molecules containing both pyrazolyl and benzoxazole moieties. researchgate.net This approach aims to leverage the distinct biochemical targets and properties associated with each heterocyclic system to create new active ingredients. The design of such compounds is part of a broader strategy in agrochemical research to overcome weed resistance and broaden the spectrum of controllable weeds. clockss.orgnih.gov
The herbicidal activity of compounds derived from this compound is defined by their specific molecular targets within the plant.
Acetyl-CoA Carboxylase (ACCase) Inhibition: Fenoxaprop-P-ethyl, the primary herbicide synthesized from this compound, functions as an inhibitor of the enzyme Acetyl-CoA carboxylase (ACCase). nih.govherts.ac.ukchemicalwarehouse.com This enzyme is vital for the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. chemicalwarehouse.com By blocking ACCase in susceptible grass species, Fenoxaprop-P-ethyl disrupts the production of lipids, leading to the breakdown of cell membrane integrity and ultimately, the death of the weed. herts.ac.ukchemicalwarehouse.com This mode of action provides selectivity, as the ACCase enzyme in broadleaf crops is structurally different and not affected by the herbicide. chemicalwarehouse.com
Carotenoid Biosynthesis Inhibition: While not the mechanism for Fenoxaprop-P-ethyl, the inhibition of carotenoid biosynthesis is another critical herbicidal mode of action that is a focus of novel herbicide design. ucanr.eduunl.edu Carotenoids are pigments that protect chlorophyll (B73375) from photo-oxidation. pressbooks.pub Herbicides that inhibit this pathway cause the rapid destruction of chlorophyll in the presence of sunlight, leading to characteristic bleaching or whitening of the plant tissue and cessation of photosynthesis. unl.eduumn.edu This mechanism is targeted by several classes of herbicides, including those that inhibit enzymes like phytoene (B131915) desaturase (PDS) or 4-hydroxyphenyl-pyruvate-dioxygenase (HPPD). ucanr.edupressbooks.pub The exploration of novel heterocyclic compounds, including benzoxazole derivatives, continues in the search for new molecules that may act on these or other essential plant pathways.
Specialty Polymers and Coatings Development
In the field of materials science, this compound is utilized in the production of specialty polymers and coatings. The incorporation of the rigid and chemically stable benzoxazole ring structure into a polymer backbone can significantly enhance the material's properties. Specifically, it can improve thermal stability, chemical resistance, and mechanical strength. Research has explored the development of novel conjugated polymers based on benzobisoxazole structures for applications in organic electronics, such as thin-film transistors. nih.gov The presence of chlorine atoms can also serve as reactive sites for further functionalization or cross-linking of the polymer chains, allowing for the tailoring of final material properties for specific high-performance applications.
Dyes and Other Functional Materials
This compound also serves as an intermediate in the synthesis of dyes and other functional organic materials. The benzoxazole core can be part of a larger chromophoric system, and by chemically modifying the structure, chemists can tune the light-absorbing and emitting properties of the resulting molecule. Its reactive nature allows for its integration into more complex molecular architectures, leading to the creation of materials with specific optical or electronic properties for use in a range of technological applications.
Q & A
Q. What are the key synthetic routes for 2,6-dichlorobenzoxazole, and how do their efficiencies compare?
- Methodological Answer : Two primary routes are documented:
-
Route 1 : Reaction of 6-chloro-2-mercaptobenzoxazole with phosgene analogs (e.g., triphosgene) in toluene with DMF as a catalyst. This method yields this compound but involves hazardous reagents like triphosgene and generates toxic sulfur-containing byproducts .
-
Route 2 : Chlorination of 6-chlorobenzoxazolone using phosphorus pentachloride (PCl₅). While this avoids sulfur byproducts, it suffers from low yields (~50%) and requires rigorous purification .
Recommendation : Route 1 is preferred for scalability but requires advanced safety protocols (e.g., closed systems, NaOH scrubbing for exhaust gases) .Table 1: Comparison of Synthetic Methods
Method Yield (%) Key Challenges Safety Concerns Triphosgene route 70–80 Sulfur byproducts, hazardous reagents High (toxic gas release) PCl₅ chlorination 50–60 Low yield, complex purification Moderate (corrosive reagents)
Q. How can researchers accurately quantify ammonia nitrogen in wastewater from this compound synthesis?
- Methodological Answer : Ammonia nitrogen detection is complicated by sulfide interference in wastewater. A validated approach involves:
Pre-treatment : Use flocculation precipitation (e.g., FeCl₃) to remove sulfides.
Detection : Apply Nessler’s spectrophotometry at 420 nm after pre-treatment. This method reduces interference and achieves >95% accuracy .
Advanced Research Questions
Q. What strategies mitigate environmental risks during this compound synthesis?
- Methodological Answer : Critical strategies include:
- Waste gas management : Absorb exhaust gases (e.g., HCl, COCl₂) with 10% NaOH scrubbing to neutralize acidic byproducts .
- Byproduct recycling : Recover sulfur from sulfide-rich waste via oxidation to elemental sulfur, reducing disposal costs .
- Solvent selection : Replace chlorinated solvents (e.g., chloroform) with toluene to minimize environmental persistence .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine atoms at positions 2 and 6 activate the benzoxazole ring for nucleophilic substitution. Computational studies (e.g., DFT) reveal:
-
Electrophilicity : The C2 and C6 positions exhibit partial positive charges (δ+ ~0.25), favoring SNAr reactions.
-
Steric effects : Ortho-chlorine groups hinder bulky nucleophiles, requiring optimized reaction conditions (e.g., polar aprotic solvents, elevated temperatures) .
Table 2: Reactivity Parameters
Position Partial Charge (δ+) Preferred Reaction Type C2 0.24 Nucleophilic substitution C6 0.26 Nucleophilic substitution
Q. What are the challenges in synthesizing this compound derivatives for biological activity screening?
- Methodological Answer : Key challenges include:
- Regioselectivity : Competing reactions at C2 and C6 require directing groups (e.g., nitro or amino substituents) to control functionalization .
- Stability : Hydrolysis of the benzoxazole ring under basic conditions necessitates pH-controlled environments (pH 6–8) during derivatization .
- Purification : Chromatographic separation (e.g., silica gel, eluent: hexane/ethyl acetate) is critical due to similar polarities of byproducts .
Data Contradictions and Resolutions
-
Contradiction : reports high yields (~80%) for the triphosgene route, while older literature (e.g., US4658034A) cites lower yields (~50%) for PCl₅-based methods.
-
Contradiction : Some studies describe this compound as water-insoluble, while others note slight solubility in polar solvents.
Key Research Recommendations
- Prioritize green chemistry approaches (e.g., non-toxic chlorinating agents) to reduce reliance on phosgene analogs.
- Explore computational modeling (e.g., molecular docking) to predict biological activity of derivatives, minimizing trial-and-error synthesis .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
